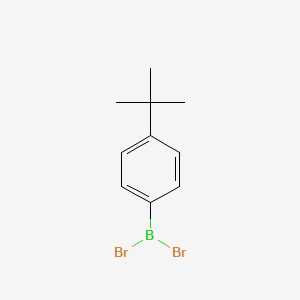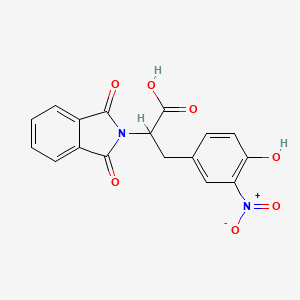
1,3-Dioxo-alpha-(4-hydroxy-3-nitrobenzyl)-2-isoindolineacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxo-alpha-(4-hydroxy-3-nitrobenzyl)-2-isoindolineacetic acid is a complex organic compound that features multiple functional groups, including dioxo, hydroxy, nitro, and isoindolineacetic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-alpha-(4-hydroxy-3-nitrobenzyl)-2-isoindolineacetic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxo Group: Oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the Hydroxy and Nitro Groups: Nitration and hydroxylation reactions using nitric acid and hydroxylating agents.
Final Coupling: The final step might involve coupling the intermediate with acetic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxo-alpha-(4-hydroxy-3-nitrobenzyl)-2-isoindolineacetic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation of the hydroxy group to form ketones or carboxylic acids.
Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
1,3-Dioxo-alpha-(4-hydroxy-3-nitrobenzyl)-2-isoindolineacetic acid may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible therapeutic applications due to its unique functional groups.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxo-alpha-(4-hydroxy-3-nitrobenzyl)-2-isoindolineacetic acid would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxo-alpha-(4-hydroxybenzyl)-2-isoindolineacetic acid: Lacks the nitro group.
1,3-Dioxo-alpha-(4-nitrobenzyl)-2-isoindolineacetic acid: Lacks the hydroxy group.
1,3-Dioxo-alpha-(4-hydroxy-3-methylbenzyl)-2-isoindolineacetic acid: Has a methyl group instead of a nitro group.
Uniqueness
The presence of both hydroxy and nitro groups in 1,3-Dioxo-alpha-(4-hydroxy-3-nitrobenzyl)-2-isoindolineacetic acid makes it unique, potentially offering distinct reactivity and applications compared to its analogs.
Propiedades
Número CAS |
73837-59-9 |
|---|---|
Fórmula molecular |
C17H12N2O7 |
Peso molecular |
356.29 g/mol |
Nombre IUPAC |
2-(1,3-dioxoisoindol-2-yl)-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C17H12N2O7/c20-14-6-5-9(7-12(14)19(25)26)8-13(17(23)24)18-15(21)10-3-1-2-4-11(10)16(18)22/h1-7,13,20H,8H2,(H,23,24) |
Clave InChI |
DPWOSPPSFSUKHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


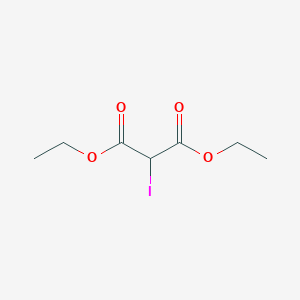
![1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14437633.png)


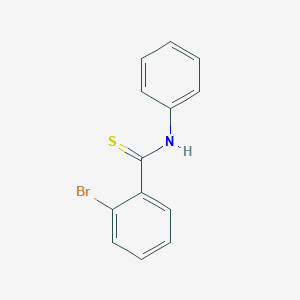
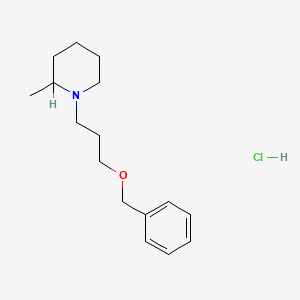
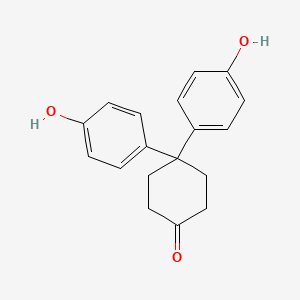
![2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14437680.png)
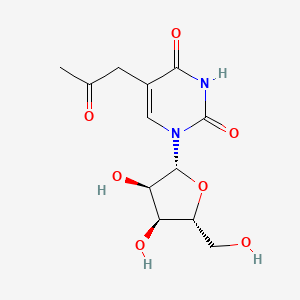
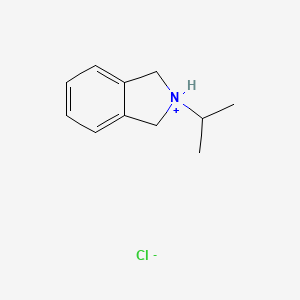
![[(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-oxatetracyclo[9.7.0.02,8.012,16]octadecan-15-yl] acetate](/img/structure/B14437686.png)


